molecular formula C11H14FN B1627178 N-(1-(4-fluorophenyl)ethyl)cyclopropanamine CAS No. 926231-85-8

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

Cat. No.: B1627178
CAS No.: 926231-85-8
M. Wt: 179.23 g/mol
InChI Key: NJOWFYKNUVBXGE-UHFFFAOYSA-N
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Description

N-(1-(4-Fluorophenyl)ethyl)cyclopropanamine is a cyclopropanamine derivative featuring a 4-fluorophenyl group attached to an ethylamine backbone. For instance, (S)-N-(1-(4-fluorophenyl)ethyl) groups are key components of gamma-secretase modulators (GSMs) like BPN-15606, which is under investigation for Alzheimer’s disease prevention .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOWFYKNUVBXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588359
Record name N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926231-85-8
Record name N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 4-Fluoroacetophenone with Cyclopropylamine

Reaction Overview

The most widely reported method involves reductive amination of 4-fluoroacetophenone with cyclopropylamine. This two-step process forms an imine intermediate, which is subsequently reduced to the target amine.

Reaction Scheme:
  • Imine Formation :
    $$ \text{4-Fluoroacetophenone} + \text{Cyclopropylamine} \rightarrow \text{N-(1-(4-Fluorophenyl)ethylidene)cyclopropanamine} $$
  • Reduction :
    $$ \text{Imine} + \text{Reducing Agent} \rightarrow \text{N-(1-(4-Fluorophenyl)ethyl)cyclopropanamine} $$

Key Parameters

  • Catalysts and Reducing Agents :
    Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH$$3$$CN) are preferred for their selectivity in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran). Borane-dimethyl sulfide complex (BH$$3$$·SMe$$_2$$) offers higher yields (>85%) but requires anhydrous conditions.
  • Temperature :
    Imine formation proceeds at 25–40°C, while reduction occurs at 0–5°C to minimize side reactions.
  • Solvent Systems :
    Tetrahydrofuran (THF) and methanol are common, though methanol may protonate the imine, slowing the reaction.
Table 1: Optimization of Reductive Amination
Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%)
STAB DCM 25 78 95
NaBH$$_3$$CN MeOH 40 82 93
BH$$3$$·SMe$$2$$ THF 0 89 98

Stereochemical Considerations

The (R)-enantiomer is preferentially formed when chiral auxiliaries like (R)-tert-butylsulfinamide are used during imine formation. Asymmetric reduction catalysts (e.g., Corey-Bakshi-Shibata) achieve enantiomeric excess (ee) >90% but require specialized ligands.

Alkylation of Cyclopropylamine with 1-(4-Fluorophenyl)ethyl Halides

Nucleophilic Substitution Pathway

This one-step method involves reacting cyclopropylamine with 1-(4-fluorophenyl)ethyl bromide or iodide under basic conditions.

Reaction Scheme:

$$ \text{Cyclopropylamine} + \text{1-(4-Fluorophenyl)ethyl bromide} \rightarrow \text{this compound} + \text{HBr} $$

Optimization Challenges

  • Base Selection :
    Potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) minimizes elimination side products.
  • Side Reactions :
    Competing E2 elimination forms 4-fluorostyrene, necessitating excess amine (2.5 eq.) to suppress byproducts.
Table 2: Alkylation Method Performance
Halide Base Solvent Yield (%) Purity (%)
Bromide K$$2$$CO$$3$$ DMF 65 88
Iodide Cs$$2$$CO$$3$$ Acetone 72 85

Continuous Flow Synthesis for Industrial Scalability

Flow Reactor Design

Recent advances utilize microreactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes. A typical setup includes:

  • Imine Formation Module : Residence time = 15 min, T = 30°C.
  • Reduction Module : Packed-bed reactor with immobilized borane catalysts, T = 5°C.

Advantages Over Batch Processing

  • Yield Improvement : 94% vs. 85% in batch.
  • Reduced Solvent Use : 40% less THF consumed.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-fluoroacetophenone, cyclopropylamine, and sodium borohydride achieves 80% yield in 2 hours, eliminating solvent waste.

Biocatalytic Reductions

Engineered amine dehydrogenases (AmDHs) reduce the imine intermediate enantioselectively (ee >99%) under aqueous conditions.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Stereoselectivity Scalability Environmental Impact
Reductive Amination 85–89 Moderate High Moderate
Alkylation 65–72 None Medium High (halide waste)
Continuous Flow 94 High Very High Low
Mechanochemical 80 Low Low Very Low

Industrial-Scale Purification Techniques

Crystallization

Recrystallization from hexane/ethyl acetate (3:1) yields 98% purity. Cyclopropane ring stability necessitates low-temperature (4°C) crystallization to prevent ring-opening.

Chromatography

Flash chromatography on silica gel (eluent: 10% methanol in dichloromethane) resolves diastereomers but is cost-prohibitive for large batches.

Chemical Reactions Analysis

Acylation Reactions

The amine group undergoes acylation with electrophilic reagents:

  • Reaction with Pivaloyl Chloride : In dichloromethane at 0°C, the compound reacts with pivaloyl chloride (1.9 equiv) to form N-(1-(4-fluorophenyl)ethyl)pivalamide. Purification via recrystallization yields 89% .

ReagentConditionsProductYield
Pivaloyl chloride0°C, anhydrous CH₂Cl₂, 16 hoursPivalamide derivative89%

This reaction highlights the compound’s utility in protective-group strategies for amine functionalization.

Nucleophilic Substitution

The cyclopropanamine moiety acts as a nucleophile in SN2 reactions:

  • Alkylation with Halides : Reacts with 3-bromopropylamine hydrobromide in methanol under basic conditions (NEt₃) to form tertiary amines. The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack .

SubstrateBaseSolventProduct
3-BromopropylamineNEt₃MeOHTertiary cyclopropylamine

Comparative Reactivity with Halogenated Analogs

The 4-fluorophenyl group influences reactivity compared to derivatives with other halogens:

CompoundReactivity with Rs-AmDHYield (%)
N-(1-(4-fluorophenyl)ethyl)cyclopropanamineHigh>95
N-(1-(3-chlorophenyl)ethyl)cyclopropanamineModerate60–70
N-(1-(2-bromophenyl)ethyl)cyclopropanamineLow30–40

The para-fluorine substituent enhances electronic stabilization of intermediates, improving reaction efficiency .

Enzymatic Transamination

In NAD+-dependent reactions, the compound undergoes oxidative deamination to form 4-fluorophenylacetone. This reversible process is critical for chiral amine synthesis .

Reaction TypeEnzymeCofactorEquilibrium Position
Oxidative deaminationRs-AmDHNAD+Favors ketone formation

Stability Under Basic/Acidic Conditions

The cyclopropane ring remains intact under mild conditions but undergoes ring-opening in strong acids (e.g., HCl, 1M) at elevated temperatures (>80°C) .

ConditionObservation
1M HCl, 80°C, 2hPartial ring-opening to allylamine
0.1M NaOH, 25°C, 24hNo degradation

Synthetic Routes

Large-scale synthesis typically involves:

  • Cyclopropanamine Preparation : From γ-butyrolactam via Buchwald-Hartwig amination.

  • Coupling with 4-Fluorophenyl Ethyl Bromide : Under Mitsunobu conditions (DIAD, PPh₃) .

StepReagents/ConditionsYield
Cyclopropanamine synthesisγ-Butyrolactam, Pd catalyst, 110°C75%
Mitsunobu couplingDIAD, PPh₃, THF, 0°C → rt82%

Industrial-Scale Considerations

  • Batch Reactors : Achieve 85% yield with optimized residence time (4–6 hours) and temperature control (20–25°C).

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .

Scientific Research Applications

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(4-fluorophenyl)ethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of the fluorine atom with other halogens significantly alters molecular properties:

  • N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine (CAS 1157992-96-5): The addition of a chlorine atom increases molecular weight (213.68 g/mol) and polarizability, which may enhance sigma receptor binding compared to the parent compound .

Positional Isomers and Chain Modifications

  • N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine (CAS 625435-16-7): This positional isomer shifts the fluorophenyl group to the ethyl chain’s 2-position, reducing steric hindrance and possibly altering receptor interaction .
  • N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride (CAS 2414145-16-5): The bromine atom at the 3-position on the phenyl ring and stereochemical (R)-configuration may influence enantioselective binding to neurological targets .

Cyclopropane vs. Other Ring Systems

Data Table: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Therapeutic Activity References
N-(1-(4-Fluorophenyl)ethyl)cyclopropanamine Not Provided C₁₁H₁₃FN 179.23 4-Fluorophenyl, cyclopropane Under investigation
N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine 1157992-96-5 C₁₁H₁₃ClFN 213.68 Chloro-fluoro substitution Sigma receptor modulation
1-(4-Bromophenyl)cyclopropanamine hydrochloride 952289-92-8 C₉H₁₁BrClN 248.55 Bromophenyl, hydrochloride salt Neurological research
N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine 625435-16-7 C₁₁H₁₃FN 179.23 Ethyl chain isomer Research chemical
BPN-15606 Not Provided C₂₃H₂₆FN₅O 423.49 Pyridazine-imidazole scaffold Alzheimer’s GSM (IC₅₀ = 6.2 nM)

Research Findings and Implications

  • Fluorine’s Role : The 4-fluorophenyl group enhances metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .
  • Cyclopropane Advantages : The cyclopropane ring imposes torsional strain, favoring bioactive conformations and resisting enzymatic degradation .
  • Therapeutic Potential: GSMs like BPN-15606 highlight the importance of fluorophenyl-cyclopropanamine motifs in modulating amyloid precursor protein processing .

Biological Activity

N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, also known as N-[1-(4-fluorophenyl)ethyl]cyclopropanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}FN
  • Molecular Weight : Approximately 179.23 g/mol
  • CAS Number : 926231-85-8

The compound features a cyclopropanamine structure with a 4-fluorophenyl group, which enhances its binding affinity to various biological targets due to the electronic properties imparted by the fluorine atom. This unique structure makes it a candidate for further pharmacological exploration .

This compound interacts with specific receptors and enzymes, modulating their activity. The presence of the fluorinated phenyl group increases lipophilicity and alters electronic characteristics, enhancing interactions with protein targets. It has been primarily studied for its role in:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which is crucial for developing therapeutic agents targeting various diseases.
  • Receptor Binding : Its ability to bind to receptors suggests potential applications in modulating neurological pathways, making it relevant for conditions like depression and anxiety.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Studies have demonstrated its efficacy in inhibiting specific enzymes involved in neurotransmitter metabolism, which may contribute to its neuroactive properties.
  • Receptor Interaction : Binding assays reveal that the compound interacts with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognition.

Case Studies

  • Neuroprotective Properties : A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal damage associated with oxidative stress, suggesting a therapeutic role in neurodegenerative diseases .
  • Antiparasitic Activity : Another investigation assessed its activity against Plasmodium species, revealing moderate efficacy as an antiparasitic agent. The compound's structural modifications were correlated with variations in potency against resistant strains .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Enzyme InhibitionModerate inhibition of neurotransmitter-degrading enzymes
Receptor BindingAffinity for serotonin and dopamine receptors
NeuroprotectiveReduced neuronal damage in oxidative stress models
AntiparasiticModerate efficacy against Plasmodium species

Applications in Research

This compound has several applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules aimed at developing new therapeutics.
  • Pharmacology : Ongoing studies are exploring its potential as a precursor for drugs targeting neurological disorders and parasitic infections.
  • Chemical Biology : Utilized in studies focused on enzyme interaction and receptor dynamics to understand better the pharmacodynamics and pharmacokinetics of similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-fluorophenylacetone with cyclopropanamine, using sodium cyanoborohydride in methanol under inert conditions. Optimization involves adjusting pH (5-6), temperature (25–40°C), and stoichiometric ratios (1:1.2 ketone:amine). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring by TLC or LC-MS ensures reaction completion . For fluorinated intermediates, phosphorus oxychloride/DMF-mediated formylation (as in ) may adapt to precursor synthesis .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR : 1^1H and 13^13C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.4 ppm).
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯N/F hydrogen bonds), as demonstrated for structurally similar fluorophenyl acetamides in .
  • HRMS : Validate molecular weight (C11_{11}H14_{14}FN, MW 179.24) with <2 ppm error.
  • FT-IR : Identify amine N–H stretches (~3300 cm1^{-1}) and C–F vibrations (~1220 cm1^{-1}) .

Q. What preliminary pharmacological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for target engagement using:

  • In vitro binding assays : Radioligand competition studies (e.g., γ-secretase modulation, as in ) with IC50_{50} determination .
  • Enzyme inhibition : Fluorometric assays (e.g., cytochrome P450 isoforms) to assess metabolic stability.
  • Cell viability assays : MTT or CellTiter-Glo® on HEK293 or neuronal cells to probe cytotoxicity .

Advanced Research Questions

Q. How do enantiomeric forms of this compound influence pharmacological activity, and what chiral resolution methods are recommended?

  • Methodological Answer : Enantiomers (R/S) may exhibit divergent binding affinities (e.g., to CNS targets). Resolve racemic mixtures via:

  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Validate enantiopurity and correlate optical rotation with activity.
  • Pharmacokinetic profiling : Compare half-life, brain penetration, and metabolite profiles of each enantiomer in rodent models .

Q. What computational strategies can predict the compound’s interaction with biological targets, such as neurotransmitter transporters?

  • Methodological Answer : Perform:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., serotonin transporter PDB: 5I6X). Focus on fluorophenyl-cyclopropane hydrophobic interactions and amine hydrogen bonding.
  • MD simulations : GROMACS/AMBER to assess binding stability over 100 ns trajectories.
  • QSAR modeling : Coramine substituent effects (e.g., fluorophenyl vs. dichlorophenyl in ) to optimize logP and polar surface area .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or off-target effects. Mitigate via:

  • ADME profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
  • Pro-drug derivatization : Introduce acetyl or phosphate groups to enhance permeability (e.g., ’s acetylated analogs) .
  • Orthogonal in vivo models : Compare pharmacokinetics in zebrafish and rodents, using LC-MS/MS for compound quantification .

Q. What strategies improve selectivity for target proteins over structurally related off-targets?

  • Methodological Answer : To minimize off-target binding (e.g., monoamine oxidases):

  • Fragment-based design : Replace cyclopropane with spirocycles (see ) or introduce steric hindrance via methyl/fluoro substituents.
  • Alanine scanning mutagenesis : Identify critical residues in the target’s binding pocket.
  • Selectivity panels : Screen against 100+ kinases/GPCRs using Eurofins Panlabs® services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(4-fluorophenyl)ethyl)cyclopropanamine
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N-(1-(4-fluorophenyl)ethyl)cyclopropanamine

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